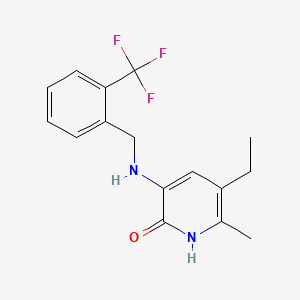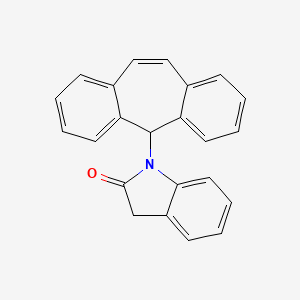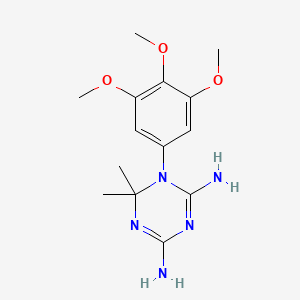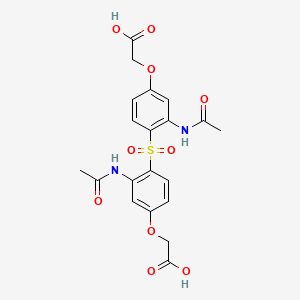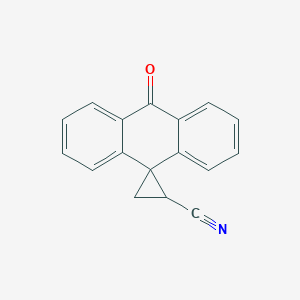
Spiro(anthracene-9(10H),1'-cyclopropane)-2'-carbonitrile, 10-oxo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- is a complex organic compound characterized by a spiro linkage between an anthracene moiety and a cyclopropane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- typically involves multi-step organic reactions. One common approach is the cyclization of anthracene derivatives with cyclopropane intermediates under controlled conditions. The reaction conditions often include the use of strong bases or acids as catalysts, along with specific temperature and pressure settings to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are used to isolate the desired product from reaction mixtures.
Análisis De Reacciones Químicas
Types of Reactions
Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the anthracene or cyclopropane rings are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous solvents.
Substitution: Halogens, alkylating agents, nucleophiles, solvents like dichloromethane or toluene.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce hydroanthracene compounds. Substitution reactions can lead to a variety of functionalized spiro compounds.
Aplicaciones Científicas De Investigación
Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features and reactivity.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- involves its interaction with specific molecular targets and pathways. The compound’s spiro structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carboxylic acid, 2’-methyl-10-oxo-, methyl ester
- Spiro(anthracene-9(10H),1’-cyclopropane)-10-carboxylic acid
Uniqueness
Spiro(anthracene-9(10H),1’-cyclopropane)-2’-carbonitrile, 10-oxo- stands out due to its unique spiro linkage and the presence of both anthracene and cyclopropane moieties. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Compared to similar compounds, it offers a different reactivity profile and potential for functionalization, which can be advantageous in specific research and industrial contexts.
Propiedades
Número CAS |
21555-16-8 |
|---|---|
Fórmula molecular |
C17H11NO |
Peso molecular |
245.27 g/mol |
Nombre IUPAC |
10-oxospiro[anthracene-9,2'-cyclopropane]-1'-carbonitrile |
InChI |
InChI=1S/C17H11NO/c18-10-11-9-17(11)14-7-3-1-5-12(14)16(19)13-6-2-4-8-15(13)17/h1-8,11H,9H2 |
Clave InChI |
IVTCZOMFBSTWLB-UHFFFAOYSA-N |
SMILES canónico |
C1C(C12C3=CC=CC=C3C(=O)C4=CC=CC=C24)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




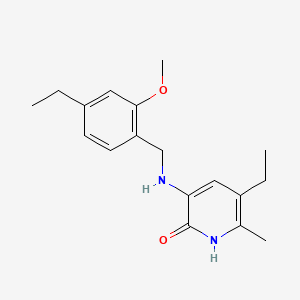

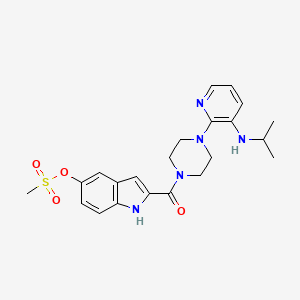

![19-ethyl-19-hydroxy-12-methoxy-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaene-14,18-dione](/img/structure/B12798979.png)
